4-Propylphenol

Description

This compound is an alkylbenzene.

Structure

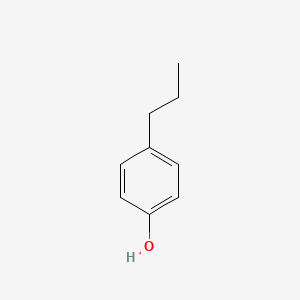

2D Structure

3D Structure

Properties

IUPAC Name |

4-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSLBUSXWBJMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022100 | |

| Record name | 4-Propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; mp = 20-22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid, phenolic odour | |

| Record name | 4-Propylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Propylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.28 mg/mL at 25 °C, insoluble in water; soluble in fat, miscible (in ethanol) | |

| Record name | 4-Propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Propylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.986 | |

| Record name | p-Propylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

645-56-7 | |

| Record name | 4-Propylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PROPYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-propylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27VG833JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 - 22 °C | |

| Record name | 4-Propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Propylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-propylphenol (CAS No. 645-56-7). Intended for a scientific audience, this document consolidates critical data into structured tables for ease of reference and comparison. Detailed experimental protocols for the determination of key properties are outlined, offering a practical framework for laboratory investigation. Furthermore, logical relationships and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and analysis.

Chemical Identity and Structure

This compound, also known as p-propylphenol, is an organic compound classified as an alkylphenol. Its structure consists of a phenol (B47542) ring substituted with a propyl group at the para (4) position.[1][2] This substitution influences its physical properties and chemical reactivity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 645-56-7[1] |

| Molecular Formula | C₉H₁₂O[1][3] |

| Molecular Weight | 136.19 g/mol [1][4] |

| SMILES | CCCC1=CC=C(C=C1)O[1] |

| InChI | InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3[1] |

| Synonyms | p-Propylphenol, 4-n-Propylphenol, Dihydrochavicol[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields, including as a pharmaceutical intermediate and in the flavor and fragrance industry.[5][6] These properties are summarized in the tables below.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Clear yellow liquid[1][4] |

| Melting Point | 21-22 °C[1][7] |

| Boiling Point | 232-233 °C at 760 mmHg[1][7] |

| Density | 0.983 g/mL at 25 °C[4][8] |

| Refractive Index (n20/D) | 1.523[4][8] |

| Vapor Pressure | 0.038 mmHg at 25 °C (estimated)[7] |

| Flash Point | 106.11 °C (223.00 °F)[7] |

Solubility and Partitioning

Table 3: Solubility and Partitioning Properties of this compound

| Property | Value |

| Water Solubility | 1.28 mg/mL at 25 °C[1] |

| Solubility in Organic Solvents | Soluble in alcohol[7] |

| LogP (Octanol-Water Partition Coefficient) | 3.20[1] |

| pKa | 9.99 ± 0.13 (Predicted)[4] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Key Features/Notes |

| ¹H NMR | Spectral data available, typically showing signals for aromatic, propyl, and hydroxyl protons.[9][10] |

| ¹³C NMR | Spectral data available, indicating the number and types of carbon atoms.[9] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), and C=C aromatic ring stretching are expected.[9][11] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 136. Fragmentation patterns can provide further structural information.[5][9] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of solid this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is increased at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it completely becomes a liquid are recorded as the melting point range. For accurate measurements, a slow heating rate (1-2 °C/min) near the expected melting point is crucial.

Determination of Boiling Point

The boiling point can be determined using the distillation method or the Thiele tube method.

-

Distillation Method: A simple distillation apparatus is set up with a flask containing this compound and a few boiling chips. The liquid is heated, and the temperature at which the vapor phase is in equilibrium with the liquid phase (i.e., the temperature at which the liquid actively boils and condenses) is recorded as the boiling point.

-

Thiele Tube Method: A small amount of this compound is placed in a small test tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]

Measurement of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

-

Pycnometer Method: A pycnometer of a known volume is weighed empty. It is then filled with this compound and weighed again. The density is calculated by dividing the mass of the this compound by the volume of the pycnometer. Temperature control is important for accurate measurements.

Determination of Solubility

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed flask. The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Measurement of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods.

-

Potentiometric Titration: A solution of this compound in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the this compound has been neutralized.

-

Spectrophotometric Method: The UV-Vis absorption spectrum of this compound is recorded at different pH values. The pKa can be determined by analyzing the changes in absorbance at a specific wavelength corresponding to the ionized and non-ionized forms of the molecule.[6]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Infrared (IR) Spectroscopy: An IR spectrum of neat this compound (as a thin film between salt plates) or as a solution in a suitable solvent can be obtained using an FTIR spectrometer.

-

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.

Gas Chromatography (GC) Assay

The purity of this compound can be determined by gas chromatography.

-

Procedure: A solution of this compound in a volatile organic solvent is prepared. A small volume of the solution is injected into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID). The retention time and peak area of this compound are measured. The percentage purity can be calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Visualizations

Logical Relationships of this compound Properties

Caption: Interrelation of this compound's key properties.

Experimental Workflow for Characterization

Caption: Workflow for this compound characterization.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. pennwest.edu [pennwest.edu]

- 4. phillysim.org [phillysim.org]

- 5. Phenol, 4-propyl- [webbook.nist.gov]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. How To [chem.rochester.edu]

- 10. This compound(645-56-7) 1H NMR [m.chemicalbook.com]

- 11. This compound(645-56-7) IR Spectrum [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Propylphenol (CAS 645-56-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenol, with the CAS number 645-56-7, is an organic aromatic compound. It is characterized by a phenol (B47542) ring substituted with a propyl group at the para position. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, flavorings, and as intermediates in chemical synthesis.[1] Its biological activities, such as antioxidant and antimicrobial properties, have also been a subject of research.[2] This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis and purification, key experimental protocols, and potential biological activities.

Compound Identification and Properties

The fundamental identification and physicochemical properties of this compound are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 645-56-7[3] |

| IUPAC Name | This compound[3] |

| Synonyms | p-Propylphenol, 4-n-Propylphenol[3] |

| Molecular Formula | C₉H₁₂O[3] |

| SMILES | CCCC1=CC=C(C=C1)O[3] |

| InChI | InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 136.19 g/mol [3] |

| Appearance | Colorless to yellow liquid |

| Melting Point | 21-22 °C |

| Boiling Point | 232-233 °C at 760 mmHg |

| Density | 0.983 g/mL at 25 °C |

| Refractive Index | 1.523 at 20 °C |

| Solubility | Soluble in alcohol; water solubility is approximately 1280 mg/L at 25 °C. |

Synthesis and Purification

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction can be carried out using an alkylating agent such as 1-propanol (B7761284) or propene in the presence of an acid catalyst.[1][4] Purification of the product is typically achieved through fractional distillation.[5][6]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a representative procedure for the synthesis of this compound using phenol and 1-propanol with an acid catalyst.

Materials:

-

Phenol

-

1-Propanol

-

Sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15[7]

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in an excess of 1-propanol. The excess alcohol can also serve as the solvent.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring. Alternatively, a solid acid catalyst can be added.

-

After the addition of the catalyst, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)[5]

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

-

Place the crude this compound in the round-bottom flask with a stir bar.

-

Heat the flask gently using a heating mantle. The rise of the condensate ring up the fractionating column should be gradual to ensure good separation.[5]

-

Collect the fractions that distill over at the boiling point of this compound (approximately 232-233 °C at atmospheric pressure). Lower boiling impurities will distill first.

-

Monitor the temperature closely. A stable temperature during distillation indicates the collection of a pure fraction.[5]

-

The purified this compound is collected in the receiving flask.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Experimental Protocols

This compound has been investigated for its potential biological activities, including antioxidant and antimicrobial effects.[2] It is also part of the broader class of alkylphenols that are studied for their endocrine-disrupting potential.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH solution to each well.

-

For the blank, use methanol instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.[11]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity

The antimicrobial properties of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

-

Perform serial two-fold dilutions of this compound in the wells of a 96-well microplate containing the broth medium.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[12]

Endocrine Disruption

Alkylphenols are a class of compounds known as potential endocrine disruptors.[14][15] They can mimic the action of estrogen and interact with estrogen receptors (ERs), thereby potentially interfering with the endocrine system.[15][16] The mechanism can involve both genomic and non-genomic pathways.[16][17]

In the genomic pathway, the binding of an estrogenic compound to the estrogen receptor (ERα or ERβ) in the cytoplasm leads to receptor dimerization.[17] This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, which modulates the transcription of target genes.[18] Non-genomic pathways involve the activation of membrane-associated ERs, leading to rapid intracellular signaling cascades.[17][19] A novel proposed mechanism also suggests that alkylphenols can disrupt estrogen homeostasis through enzyme-mediated cross-coupling reactions with estrogens.[20]

Caption: Simplified genomic pathway of endocrine disruption by this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H335 | May cause respiratory irritation. |

| H412 | Harmful to aquatic life with long lasting effects. |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

Conclusion

This compound is a versatile aromatic compound with applications in various industries and is a subject of ongoing research due to its biological activities. This guide has provided a technical overview of its properties, synthesis, purification, and methods for evaluating its biological effects. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to appropriate safety protocols is essential when handling this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Purification [chem.rochester.edu]

- 6. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 15. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Alkylphenols disrupt estrogen homeostasis via diradical cross-coupling reactions: A novel pathway of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Propylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-propylphenol (p-propylphenol), a valuable chemical intermediate in the pharmaceutical and fine chemical industries. The document details the prevalent synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols. Visual representations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

This compound (CAS No. 645-56-7) is an alkylphenol characterized by a propyl group attached to the para position of the phenol (B47542) ring. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The primary route for its synthesis is the Friedel-Crafts alkylation of phenol, a well-established and versatile method for forming C-C bonds on aromatic rings. This guide will focus on the alkylation of phenol using various propylating agents and catalytic systems, with an emphasis on reaction conditions that favor the formation of the desired para-isomer.

Primary Synthesis Pathway: Friedel-Crafts Alkylation of Phenol

The most common industrial and laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of a propyl group onto the phenol ring. This is typically achieved through Friedel-Crafts alkylation, where an alkylating agent is activated by a catalyst to form an electrophile that then attacks the electron-rich phenol ring.

The general reaction is as follows:

C₆H₅OH + Propylating Agent --(Catalyst)--> CH₃CH₂CH₂C₆H₄OH + Byproducts

Key factors influencing the yield and regioselectivity (the preference for ortho, meta, or para substitution) of this reaction include the choice of propylating agent, the type of catalyst, and the reaction conditions (temperature, pressure, and solvent).

2.1. Alkylating Agents

The selection of the propylating agent is critical and can influence the reaction mechanism and the formation of byproducts. Common propylating agents include:

-

Propylene (Propene): A readily available and cost-effective gaseous alkene. Its use often requires elevated pressure and temperature.

-

1-Propanol (B7761284) and 2-Propanol: Alcohols that can be used as alkylating agents in the presence of an acid catalyst. The alcohol is typically dehydrated in situ to form the corresponding carbocation or alkene, which then alkylates the phenol.

2.2. Catalytic Systems

A variety of acid catalysts are employed to facilitate the alkylation of phenol. These can be broadly categorized as homogeneous and heterogeneous catalysts.

-

Homogeneous Catalysts (Lewis and Brønsted Acids): Traditional Friedel-Crafts catalysts such as AlCl₃, FeCl₃, and strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) have been used. However, these catalysts can be difficult to separate from the reaction mixture, are often corrosive, and can generate significant waste.

-

Heterogeneous Catalysts (Solid Acids): To address the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly favored. These are easier to handle, separate, and regenerate, making the process more environmentally friendly. Common solid acid catalysts include:

-

Zeolites: Microporous aluminosilicates with well-defined pore structures and strong acid sites. Zeolites like H-ZSM-5, H-Beta, and H-USY have shown activity in phenol alkylation. The shape-selective nature of zeolites can influence the product distribution, sometimes favoring the para-isomer.

-

Acid-activated Clays and Mesoporous Materials: Materials like montmorillonite (B579905) clay and sulfonated mesoporous polymers offer high surface areas and accessible acid sites.

-

Ion-Exchange Resins: Polymeric resins with sulfonic acid groups, such as Amberlyst-15, are effective catalysts for liquid-phase alkylation reactions under milder conditions.

-

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the alkylation of phenol for the synthesis of propylphenol isomers. This allows for a direct comparison of different catalytic systems and reaction conditions.

Table 1: Alkylation of Phenol with 1-Propanol over Various Oxide Catalysts

| Catalyst | Phenol Conversion (%) | 2-n-Propylphenol Yield (%) | 2-isopropylphenol Yield (%) | Propyl Phenyl Ether Yield (%) | Other Products Yield (%) |

| H-ZSM-5 | 90.2 | 10.1 | 50.3 | 12.5 | 17.3 |

| γ-Al₂O₃ | 80.5 | 15.2 | 35.1 | 20.3 | 9.9 |

| TiO₂-R | 15.3 | 10.2 | 2.1 | 1.1 | 1.9 |

| TiO₂-A | 86.1 | 74.9 | 2.6 | 1.2 | 5.8 |

Reaction Conditions: 0.2 g catalyst, 2.5 mmol phenol, 10 mmol 1-propanol, 25 mL toluene, 300 °C, 16 h, N₂ atmosphere. Data sourced from a study on selective nucleophilic α-C alkylation of phenols.

Table 2: Performance of Zeolite Catalysts in the Dealkylation of 4-n-Propylphenol *

| Catalyst | Si/Al Ratio | Reaction Temperature (°C) | 4-n-PP Conversion (%) | Selectivity to Phenol + Propylene (%) |

| ZSM5-15 | 15 | 270 | ~95 | ~80 |

| ZSM5-40 | 40 | 305 | ~90 | ~90 |

| ZSM5-140 | 140 | 365 | ~85 | ~95 |

| USY-40 | 40 | 365 | ~80 | ~75 |

*Note: This data is for the reverse reaction (dealkylation) but provides insights into the activity and selectivity of different zeolites at various temperatures. Reaction Conditions: WHSV = 3.7 h⁻¹.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the laboratory-scale synthesis of this compound via the alkylation of phenol with 1-propanol using a solid acid catalyst. This protocol is a composite based on common practices reported in the literature.

4.1. Synthesis of this compound using a Solid Acid Catalyst (e.g., Amberlyst-15)

Materials and Equipment:

-

Phenol (reagent grade)

-

1-Propanol (reagent grade)

-

Amberlyst-15 (or other suitable solid acid catalyst)

-

Toluene (or other suitable solvent)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer or thermocouple

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Catalyst Preparation (if required): The Amberlyst-15 catalyst should be dried in a vacuum oven at 80-100 °C for at least 4 hours to remove any adsorbed water, which can affect its catalytic activity.

-

Reaction Setup: Assemble the three-necked round-bottom flask with the magnetic stirrer, reflux condenser, and a thermometer. Ensure the setup is under a positive pressure of an inert gas.

-

Charging Reactants: To the flask, add phenol (e.g., 0.1 mol), the dried Amberlyst-15 catalyst (e.g., 10 wt% of the total reactants), and the solvent (e.g., toluene, to make a 1 M solution of phenol).

-

Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120 °C). Once the temperature has stabilized, add 1-propanol (e.g., 0.2 mol, 2 equivalents) to the reaction mixture, either all at once or dropwise over a period of time.

-

Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 8-24 hours). The progress of the reaction can be monitored by taking small aliquots, filtering out the catalyst, and analyzing the sample by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as determined by the consumption of phenol), cool the mixture to room temperature.

-

Catalyst Removal: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed with a small amount of fresh solvent, dried, and potentially reused.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.

-

Purification: The crude product, which will be a mixture of unreacted phenol, this compound, other propylphenol isomers, and possibly some byproducts, can be purified by vacuum distillation. The fraction corresponding to this compound (boiling point ~232-233 °C at atmospheric pressure) should be collected. The purity of the final product should be confirmed by GC and/or NMR spectroscopy.

Mandatory Visualizations

5.1. Reaction Pathway Diagram

Caption: Friedel-Crafts alkylation pathway of phenol with 1-propanol.

5.2. Experimental Workflow Diagram

Caption: General experimental workflow for this compound synthesis.

Human Metabolites of 4-Propylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenol is an alkylphenol that humans may be exposed to through various environmental sources and as a constituent of some consumer products. Understanding its metabolic fate is crucial for assessing its potential toxicological impact and for the development of related compounds in the pharmaceutical industry. This technical guide provides a comprehensive overview of the known and anticipated human metabolic pathways of this compound, summarizes quantitative data for related phenolic compounds, and details relevant experimental protocols for metabolite analysis.

Metabolic Pathways of this compound

The metabolism of this compound in humans is expected to proceed through two main phases: Phase I functionalization and Phase II conjugation.

Phase I Metabolism: This phase involves the modification of the parent compound, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. For this compound, the primary site of oxidation is the propyl side chain. This can lead to the formation of hydroxylated metabolites.

Phase II Metabolism: Following Phase I metabolism, or for the parent this compound directly, Phase II conjugation reactions occur. These reactions increase the water solubility of the compound, facilitating its excretion from the body. The principal Phase II reactions for phenolic compounds are glucuronidation and sulfation.[1][2][3] PubChem lists (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propylphenoxy)oxane-2-carboxylic acid, a glucuronide conjugate, as a known human metabolite of 4-n-propylphenol.

The metabolic pathways are illustrated in the following diagram:

Quantitative Data on Phenolic Metabolites

Table 1: Urinary Concentrations of Selected Phenolic Compounds and their Metabolites in Humans

| Compound | Metabolite | Concentration Range (µg/L or µg/g creatinine) | Reference |

| Phenol (B47542) | Total Phenol | 9,500 ± 3,600 (unexposed) to 200,000 (exposed) µg/L | [2] |

| 4-Nonylphenol | 4-Nonylphenol | Geometric Mean: 3.70 ng/mL | [4] |

| Catechol | Total Catechol | 10,000 ± 7,300 µg/24 hr (unrestricted diet) | [5] |

| 4-Methylcatechol (B155104) | Total 4-Methylcatechol | 3,400 ± 2,300 µg/24 hr (unrestricted diet) | [5] |

Table 2: Plasma Concentrations of Phenolic Sulfate Metabolites in Humans After a Polyphenol-Rich Meal

| Metabolite | Concentration Range (µM) at 6 hours | Reference |

| Pyrogallol sulfate | 5 - 20 | [6][7] |

| Catechol sulfate | 5 - 20 | [6][7] |

Experimental Protocols

The following sections detail the methodologies for the analysis of phenolic metabolites in human urine and plasma, adapted from established protocols for similar compounds.

Protocol 1: Quantification of this compound and its Conjugates in Human Urine by GC-MS

This protocol is adapted from methods used for the analysis of phenol and other phenolic compounds in urine.[1][3]

1. Sample Preparation and Enzymatic Hydrolysis:

-

Thaw frozen urine samples at room temperature.

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).

-

To deconjugate glucuronide and sulfate metabolites, add 100 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 16 hours.

2. Extraction:

-

Acidify the hydrolyzed urine sample to pH 1-2 with hydrochloric acid.

-

Perform a liquid-liquid extraction with 5 mL of diethyl ether or ethyl acetate (B1210297) by vortexing for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the organic layer to a clean tube.

-

Repeat the extraction step and combine the organic layers.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes. Monitor characteristic ions for the TMS derivatives of this compound and the internal standard.

-

The workflow for this protocol is illustrated below:

Protocol 2: Quantification of this compound Glucuronide and Sulfate in Human Plasma by LC-MS/MS

This protocol is based on methods for the direct quantification of phenolic conjugates in plasma.[6][7][8]

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound glucuronide or sulfate).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound glucuronide, this compound sulfate, and their respective internal standards would need to be determined.

-

The logical relationship for this protocol is as follows:

Conclusion

The metabolism of this compound in humans predominantly involves Phase I oxidation of the alkyl side chain and subsequent Phase II conjugation to form glucuronide and sulfate derivatives, which are then excreted. While direct quantitative data for this compound metabolites in human populations are currently limited, the provided analytical protocols, adapted from established methods for similar phenolic compounds, offer a robust framework for future biomonitoring and pharmacokinetic studies. Further research is warranted to quantify the exposure levels and metabolic fate of this compound in the general population.

References

- 1. Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Urinary excretion of phenols as an indicator of occupational exposure in the coke-plant industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary Levels of 4-Nonylphenol and 4-t-Octylphenol in a Representative Sample of the Korean Adult Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of 4-Propylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylphenol, a naturally occurring alkylphenol, is a volatile organic compound found across a diverse range of botanical and fermented sources. This technical guide provides a comprehensive overview of its natural occurrence, biosynthesis, and the analytical methodologies employed for its detection and quantification. While recognized as a minor constituent in many natural products, its presence contributes to the characteristic aroma and flavor profiles of various essential oils, foods, and beverages. This document consolidates available quantitative data, details relevant experimental protocols, and elucidates its biosynthetic origins within the broader context of plant secondary metabolism.

Introduction

This compound (p-propylphenol), also known as dihydrochavicol, is an aromatic organic compound with the chemical formula C₉H₁₂O. It belongs to the class of alkylphenols, characterized by a phenol (B47542) ring substituted with a propyl group at the para (4) position. This compound is a subject of interest in various scientific disciplines due to its contribution to the sensory properties of natural products and its potential biological activities. Understanding its natural distribution and formation is crucial for applications in the flavor and fragrance industry, as well as for researchers investigating plant biochemistry and secondary metabolism.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a variety of natural sources, ranging from essential oils to fermented beverages. Its presence, though often in trace amounts, can significantly influence the organoleptic properties of these products.

In Plants and Essential Oils

This compound is a known constituent of the essential oils of several aromatic plants. While often present in lower concentrations compared to other phenylpropanoids like eugenol (B1671780) or cinnamaldehyde, it plays a role in the overall aroma profile.

-

Clove (Syzygium aromaticum): The essential oil of clove is a well-documented source of this compound. While eugenol is the major component, this compound is also consistently detected.

-

Cinnamon (Cinnamomum spp.): Various species of cinnamon have been reported to contain this compound in their bark and leaf oils.

-

Spruce (Picea abies): The bark of the Norway spruce has been found to contain a variety of phenolic compounds, including this compound.

-

Cotton (Gossypium hirsutum): this compound has been reported in Gossypium hirsutum.[1]

In Food and Beverages

The presence of this compound in food and beverages is often a result of its natural occurrence in the raw materials or as a product of fermentation or aging processes.

-

Whiskey and Rum: this compound has been identified as a congener in aged spirits like whiskey and rum.[1] Its concentration can be influenced by the type of raw material, fermentation conditions, and the aging process in wooden barrels.

-

Fruits: While specific quantitative data is limited, the presence of various phenolic compounds in fruits like apples suggests the potential for trace amounts of this compound.

Quantitative Data on this compound Occurrence

Quantifying the concentration of this compound across different natural matrices is essential for comparative analysis and for understanding its contribution to the overall chemical profile. The following table summarizes the available quantitative data from various studies. It is important to note that concentrations can vary significantly based on the specific cultivar, geographical origin, extraction method, and analytical technique used.

| Natural Source | Matrix | Concentration Range | Analytical Method | Reference |

| Clove (Syzygium aromaticum) | Essential Oil | Not explicitly quantified in reviewed sources, but identified as a minor component. | GC-MS | [2][3][4][5][6] |

| Whiskey | Liquid | 0 - 2 ppm (for a range of phenols including p-ethylphenol and p-(n-propyl)guaiacol) | Gas-Liquid Chromatography | [1] |

| Rum (dark) | Liquid | Contains p-(n-propyl)guaiacol (a related compound) | Gas-Liquid Chromatography | [1] |

Note: The reviewed literature frequently identifies this compound as a constituent but often does not provide specific quantitative data, focusing instead on the major components.

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to proceed through the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. While the specific enzymatic steps leading directly to this compound have not been fully elucidated in all organisms, a putative pathway can be constructed based on the known biosynthesis of structurally related compounds like chavicol and eugenol.[7][8][9]

The pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions then converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway. From p-coumaroyl-CoA, the pathway to this compound is hypothesized to involve a reduction of the side chain.

Proposed Biosynthetic Pathway

This proposed pathway highlights the conversion of p-coumaroyl-CoA to p-coumaryl alcohol, which is a known precursor for chavicol. A subsequent reduction of the allyl group of chavicol would yield this compound (dihydrochavicol). The specific enzymes catalyzing these final reductive steps are yet to be definitively identified in most plant species.

Experimental Protocols

The accurate identification and quantification of this compound in complex natural matrices require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Extraction of this compound from Plant Material

A general protocol for the extraction of phenolic compounds, including this compound, from plant material is outlined below. The specific parameters may need to be optimized depending on the plant matrix.

Protocol: Solvent Extraction of Phenolic Compounds

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.

-

Extraction:

-

Weigh approximately 1-10 g of the powdered plant material into a flask.

-

Add a suitable solvent, such as methanol (B129727), ethanol, or an aqueous mixture of these solvents (e.g., 80% methanol). A typical solid-to-solvent ratio is 1:10 (w/v).

-

Perform the extraction using one of the following methods:

-

Maceration: Agitate the mixture at room temperature for 24-48 hours.

-

Ultrasonication: Sonicate the mixture for 30-60 minutes.

-

Soxhlet Extraction: Extract for 4-6 hours.

-

-

-

Filtration and Concentration:

-

Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

-

Sample Preparation for Analysis:

-

Redissolve the concentrated extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC).

-

Filter the solution through a 0.45 µm syringe filter before injection into the analytical instrument.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[10]

Protocol: GC-MS Analysis of this compound

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection:

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., split ratio 50:1) or splitless, depending on the expected concentration.

-

-

Oven Temperature Program: A typical program starts at a lower temperature and ramps up to a higher temperature to elute all compounds. For example:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain at 240°C for 10 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

-

Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: Quantification can be performed using an internal or external standard method with a calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with a Diode Array Detector (DAD) or a Mass Spectrometric (MS) detector is suitable for the analysis of phenolic compounds, including this compound, in plant extracts.[11][12][13][14][15]

Protocol: HPLC-DAD Analysis of this compound

-

Instrument: High-Performance Liquid Chromatograph with a DAD detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

Gradient Example: A linear gradient from 5% to 95% Solvent B over 30-40 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection:

-

Wavelength: Monitoring at multiple wavelengths, with 280 nm being a common choice for phenols. A full UV-Vis spectrum (200-400 nm) can be recorded for peak identification.

-

-

Identification: Peaks are identified by comparing their retention times and UV-Vis spectra with those of authentic standards.

-

Quantification: Quantification is achieved by creating a calibration curve using a series of standard solutions of this compound of known concentrations.

Conclusion

This compound is a naturally occurring phenolic compound with a widespread but generally low-level distribution in the plant kingdom and in fermented products. Its contribution to the flavor and aroma of consumer products like spices and alcoholic beverages underscores the importance of its continued study. While its biosynthetic pathway is inferred from related compounds, further research is needed to identify the specific enzymes responsible for its formation in different species. The analytical methods detailed in this guide provide a robust framework for the extraction, identification, and quantification of this compound, enabling further research into its natural distribution, biosynthesis, and potential biological significance. The compilation of more extensive quantitative data across a wider range of natural sources will be crucial for a more complete understanding of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. scitepress.org [scitepress.org]

- 3. Comparative Analysis of Organic Components in Extracted and Commercial Clove Oil Using GCMS [ijsr.net]

- 4. mdpi.com [mdpi.com]

- 5. ESSENTIAL OIL CHARACTERIZATION IN CLOVE (Syzigium aromaticum Linn.) BY GC-MS AND DETECTION OF ITS ADULTERATION BY ATR FTIR METHOD | Applied Biological Research [journals.acspublisher.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxylic acid reductase-dependent biosynthesis of eugenol and related allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. areme.co.jp [areme.co.jp]

- 11. scispace.com [scispace.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. phcogres.com [phcogres.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of 4-Propylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenol (CAS No. 645-56-7), a member of the alkylphenol chemical class, is a compound with applications in various industries, including as a flavoring agent and an intermediate in the synthesis of other chemical products.[1][2][3] Its structural similarity to other phenolic compounds that are known to possess biological activity necessitates a thorough understanding of its safety, hazard profile, and toxicological properties. This guide provides a comprehensive overview of the available data on this compound, with a focus on quantitative toxicological data, experimental methodologies, and the underlying mechanisms of its biological effects. This information is intended to support risk assessment and safe handling practices in research and drug development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding its potential for environmental fate, transport, and absorption.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [4][5] |

| Molecular Weight | 136.19 g/mol | [4][5] |

| CAS Number | 645-56-7 | [5] |

| Appearance | Colorless to yellow liquid | [2][3] |

| Melting Point | 21-22 °C | [5] |

| Boiling Point | 232-233 °C at 760 mmHg | [5] |

| Flash Point | 106.11 °C (223.00 °F) | |

| Density | 0.983 g/mL at 25 °C | |

| Water Solubility | 1.28 mg/mL at 25 °C | [5] |

| logP (o/w) | 3.20 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.[5]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B, Causes severe skin burns and eye damage.[5]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4, Harmful if swallowed, in contact with skin, or if inhaled.

-

Serious Eye Damage/Eye Irritation: Category 1, Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure): Category 3, May cause respiratory irritation.

-

Hazardous to the Aquatic Environment (Chronic): Category 3, Harmful to aquatic life with long-lasting effects.

Signal Word: Danger[5]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.[5]

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Toxicological Data

Acute Toxicity

The acute toxicity of this compound has been evaluated in several animal models via different routes of exposure. The LD50 (lethal dose, 50%) is a common measure of acute toxicity. A summary of the available LD50 data is presented in Table 2.

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference(s) |

| Rat | Oral | 500 mg/kg | [6] |

| Mouse | Oral | 270 mg/kg | |

| Rabbit | Dermal | 630 mg/kg | |

| Mammal (species unspecified) | Skin | 2150 mg/kg |

Repeated-Dose Toxicity

Repeated-dose toxicity studies are crucial for identifying the potential health hazards associated with long-term or repeated exposure to a substance. In a repeated-dose oral study in rats, this compound was reported to cause zonal hepatitis, kidney changes, and normocytic anemia.[2]

Genotoxicity

Information on the genotoxicity of this compound is limited. Standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and in vitro chromosomal aberration tests, are necessary to fully characterize its mutagenic potential.

Carcinogenicity

There are currently no specific carcinogenicity bioassays available for this compound in the public literature.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not widely available. However, the broader class of alkylphenols has been investigated for endocrine-disrupting properties, which can have implications for reproductive health. For example, a combined reproductive and developmental toxicity screening study in rats with 2,6-di-tert-butylphenol (B90309) showed marginal effects on adult body weights and reduced pup viability and weight gain at 750 mg/kg-bw/day, with a NOAEL for adult systemic and developmental toxicity of 250 mg/kg-bw/day.[7]

Metabolism and Toxicokinetics

The metabolism of this compound is expected to follow pathways similar to other alkylphenols. A key metabolic pathway involves the action of Cytochrome P450 (CYP) enzymes. One identified human metabolite of 4-n-propylphenol is (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propylphenoxy)oxane-2-carboxylic acid.[5]

The following diagram illustrates a probable metabolic pathway for this compound, involving hydroxylation by CYP enzymes.

Signaling Pathways and Mechanism of Toxicity

The toxicity of this compound, like other alkylphenols, is thought to be mediated, at least in part, through its interaction with nuclear hormone receptors, leading to endocrine disruption.

Endocrine Disruption

Alkylphenols are known to be xenoestrogens, meaning they can mimic the effects of estrogen by binding to estrogen receptors (ERα and ERβ). This binding can lead to the activation or inhibition of estrogen-responsive genes, potentially disrupting normal endocrine function. Additionally, some alkylphenols have been shown to act as antagonists of the androgen receptor (AR).

The following diagram illustrates the potential signaling pathways affected by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments relevant to the assessment of this compound, based on OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. A sighting study may be performed with a single animal to determine the appropriate starting dose. The main study uses a group of animals (e.g., 5) at a selected dose level.

-

Observation Period: Animals are observed for 14 days for clinical signs of toxicity, body weight changes, and mortality.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The results are used to classify the substance for acute oral toxicity.

Acute Dermal Toxicity (OECD 402)

This test evaluates the potential for adverse effects from a single dermal application.

Methodology:

-

Animal Model: Rats, rabbits, or guinea pigs can be used.

-

Preparation: The fur on the dorsal area of the trunk is clipped one day before the test.

-

Dose Application: The test substance is applied uniformly to an area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.

-

Observation Period: Animals are observed for 14 days for skin reactions, systemic toxicity, and mortality.

-

Necropsy: A gross necropsy is performed on all animals.

-

Data Analysis: The LD50 is calculated if sufficient mortality occurs, or the substance is classified based on the observed effects.

In Vitro Estrogen Receptor Binding Assay (Based on OECD 493)

This assay determines the ability of a chemical to bind to the estrogen receptor.

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound CAS#: 645-56-7 [m.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Environmental Degradation of 4-Propylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental degradation pathways of 4-propylphenol, a compound of interest due to its presence in industrial effluents and as a potential degradation product of larger molecules. This document details the current understanding of its biodegradation, chemical degradation, and photodegradation, presenting quantitative data, experimental methodologies, and delineated pathways to support environmental risk assessment and the development of remediation strategies.

Executive Summary

This compound is susceptible to environmental degradation through biotic and abiotic processes. Aerobic biodegradation, primarily by bacteria such as Pseudomonas and Rhodococcus, is a key degradation route, initiating with the hydroxylation of the aromatic ring to form 4-propylcatechol (B1198796), followed by meta-cleavage of the catechol ring. Anaerobic degradation has also been observed, particularly under nitrate-reducing conditions, proceeding through an initial oxidation of the propyl side chain. Chemical degradation via advanced oxidation processes like Fenton oxidation and ozonation, as well as photocatalysis, effectively transforms this compound, primarily through reactions with hydroxyl radicals. This guide synthesizes the available data on the pathways, intermediates, and kinetics of these degradation processes.

Biodegradation Pathways

The microbial breakdown of this compound is a critical process in its natural attenuation. The degradation pathway is highly dependent on the presence or absence of oxygen.

Aerobic Biodegradation

Under aerobic conditions, bacteria have been shown to effectively degrade this compound and other 4-n-alkylphenols. The primary pathway involves the following key steps:

-

Initial Hydroxylation: The degradation is initiated by a multicomponent phenol (B47542) hydroxylase (mPH) enzyme, which hydroxylates the aromatic ring at the ortho position to the existing hydroxyl group, forming 4-propylcatechol .[1][2] This step is crucial and is catalyzed by enzymes encoded by genes such as the lap gene cluster in Pseudomonas sp.[1][3] and the aph gene cluster in Rhodococcus sp.[2]

-

Ring Cleavage: The resulting 4-propylcatechol undergoes extradiol (meta) ring cleavage, a reaction catalyzed by catechol 2,3-dioxygenase (C23O).[1][2] This cleavage occurs adjacent to the two hydroxyl groups, breaking the aromatic ring and forming a semi-aldehyde intermediate.

-

Downstream Metabolism: The ring-cleavage product is further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle, such as pyruvate (B1213749) and acetaldehyde, which can be used by the microorganisms for energy and biomass production.[4]

The following diagram illustrates the initial steps of the proposed aerobic biodegradation pathway of this compound.

Caption: Initial steps in the aerobic biodegradation of this compound.

Anaerobic Biodegradation

Anaerobic degradation of this compound has been observed in nitrate-reducing environments, such as paddy soils.[5] The pathway differs significantly from the aerobic route, initiating with the modification of the alkyl side chain.

-

Side-Chain Oxidation: The primary identified metabolite is 4'-hydroxypropiophenone , indicating that the initial step is the oxidation of the alpha-carbon of the propyl group.[5]

-

Further Degradation: The subsequent steps of the anaerobic degradation of the resulting ketone have not been fully elucidated but are presumed to involve further oxidation and eventual ring cleavage under anaerobic conditions.

The following diagram depicts the initial step of the anaerobic biodegradation of this compound.

Caption: Initial step in the anaerobic biodegradation of this compound.

Chemical Degradation Pathways

Advanced Oxidation Processes (AOPs) are effective in degrading this compound in aqueous environments. These processes rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH).

Fenton Oxidation

Fenton's reagent (a mixture of ferrous iron and hydrogen peroxide) generates hydroxyl radicals that readily attack the aromatic ring of this compound. The degradation pathway, inferred from studies on phenol, likely proceeds as follows:[6][7]

-